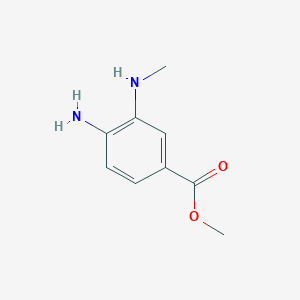

Methyl 4-amino-3-(methylamino)benzoate

Description

Historical Context and Development

The development of Methyl 4-amino-3-(methylamino)benzoate can be traced through chemical database records, with the compound first being catalogued in major chemical databases in 2012. The systematic exploration of this compound emerged from broader research into substituted aminobenzoate derivatives, which have historically served as important building blocks in pharmaceutical and materials chemistry. The compound's development followed the general progression of aromatic amine chemistry, where researchers sought to create molecules with specific substitution patterns that could serve as intermediates for more complex synthetic targets.

The synthetic approaches to this compound have evolved considerably since its initial preparation. Early methods focused on direct aminomethylation reactions, but more recent developments have emphasized catalytic reduction pathways and selective functionalization strategies. The compound's recognition in pharmaceutical research has grown substantially, particularly as researchers have identified its potential as an intermediate in the synthesis of various bioactive molecules.

Historical patent literature reveals that related compounds in this chemical family have been explored since the early 2000s, with particular emphasis on their utility as intermediates for angiotensin antagonists and other cardiovascular therapeutic agents. The systematic study of this compound specifically has intensified over the past decade, driven by its unique reactivity profile and synthetic accessibility.

Significance in Chemical Research

The significance of this compound in contemporary chemical research stems from its remarkable versatility across multiple scientific disciplines. In pharmaceutical development, this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting anti-inflammatory and analgesic properties. The dual amino functionality provides multiple sites for chemical modification, enabling the construction of diverse molecular scaffolds through selective functionalization strategies.

In polymer chemistry applications, this compound has demonstrated considerable utility in the formulation of specialty polymers, where it enhances thermal stability and mechanical properties. These characteristics make it particularly valuable in the manufacturing of high-performance materials that require enhanced durability under extreme conditions. The compound's ability to participate in both nucleophilic and electrophilic reactions expands its utility in polymer cross-linking and functionalization processes.

The analytical chemistry applications of this compound are equally noteworthy, where it functions as a reagent in chromatographic techniques for the separation and analysis of complex mixtures. This application is particularly crucial for quality control processes across various industries, where precise analytical methods are essential for maintaining product standards. The compound's well-defined chemical properties and predictable behavior make it an ideal standard for method development and validation.

Biochemical research has embraced this compound for studies involving enzyme interactions and metabolic pathways. The compound's structural features allow researchers to probe specific biochemical processes, contributing to advancements in molecular biology and biochemistry. Its incorporation into cosmetic formulations has revealed potential skin-beneficial properties, offering anti-aging and soothing effects that appeal to the beauty and personal care industry.

Research Objectives and Scope

Current research objectives surrounding this compound encompass several key areas of investigation. Primary among these is the development of more efficient synthetic methodologies that can provide access to this compound with improved yields and reduced environmental impact. Research efforts are particularly focused on catalytic approaches that minimize waste generation while maximizing product selectivity.

The scope of contemporary research extends to detailed structure-activity relationship studies, where scientists systematically modify the compound's structure to understand how specific functional groups contribute to its biological and chemical properties. These investigations are essential for optimizing the compound's performance in various applications and for designing new derivatives with enhanced properties.

Mechanistic studies represent another significant research direction, where investigators seek to understand the fundamental chemical processes that govern the compound's reactivity. These studies employ advanced spectroscopic and computational methods to elucidate reaction pathways and identify key intermediates. Such mechanistic insights are crucial for developing new synthetic strategies and improving existing processes.

The research scope also encompasses collaborative efforts between academic institutions and industrial partners to translate fundamental discoveries into practical applications. These partnerships are essential for bridging the gap between laboratory-scale research and commercial implementation, ensuring that scientific advances can benefit society through improved products and processes. The interdisciplinary nature of this research requires expertise from organic chemistry, materials science, biochemistry, and engineering disciplines, reflecting the compound's broad applicability across multiple fields.

Future research directions are expected to focus on sustainable synthesis methods, advanced characterization techniques, and novel applications in emerging technologies. The growing emphasis on green chemistry principles is driving investigations into renewable feedstocks and environmentally benign synthetic approaches. Additionally, the integration of computational chemistry methods with experimental research is providing new insights into the compound's behavior and potential applications.

Propriétés

IUPAC Name |

methyl 4-amino-3-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-8-5-6(9(12)13-2)3-4-7(8)10/h3-5,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGIBJGZLCERFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728066 | |

| Record name | Methyl 4-amino-3-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616224-38-5 | |

| Record name | Methyl 4-amino-3-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-amino-3-(methylamino)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Esterification of 4-(Aminomethyl)benzoic Acid Derivatives

A well-documented method involves esterifying 4-(aminomethyl)benzoic acid with methanol under acidic catalysis, followed by careful pH and temperature control to isolate methyl 4-(aminomethyl)benzoate with high yield.

| Step | Conditions | Notes |

|---|---|---|

| 1. Esterification | React 4-(aminomethyl)benzoic acid with methanol in presence of HCl | Esterification proceeds under mild acidic catalysis |

| 2. Temperature adjustment | Cool reaction mixture to −15 to +10 °C (preferably +5 to +10 °C) | Critical to suppress premature hydrolysis |

| 3. pH adjustment (first) | Adjust pH to 4–9 (preferably 5–8, ideally 6.0–7.0) by adding aqueous base (KOH or NaOH, 4–6% wt) | Controls extraction efficiency and product stability |

| 4. Concentration and solvent addition | Concentrate mixture and add organic solvent (e.g., toluene) | Facilitates phase separation |

| 5. pH adjustment (second) | Adjust aqueous phase pH to 9–12 by further base addition | Enhances transfer of product to organic phase |

| 6. Extraction | Separate organic phase containing methyl 4-(aminomethyl)benzoate | Optional second extraction improves yield |

| 7. Salt saturation | Saturate aqueous phase with NaCl to improve extraction efficiency | Particularly useful with aromatic solvents |

Yields: Typically over 85%, often exceeding 88% based on starting acid.

This method is notable for its precise control of temperature and pH to prevent hydrolysis of the methyl ester and to maximize product recovery.

Alternative synthetic routes involve the catalytic hydrogenation of methyl 4-cyanobenzoate or related oxime and imine derivatives to yield methyl 4-(aminomethyl)benzoate. These methods are referenced in literature as viable routes to the aminomethylbenzoate esters.

- Catalysts: Palladium on carbon (Pd/C) or Raney nickel.

- Conditions: Hydrogen gas atmosphere, methanol solvent, controlled temperature.

- Advantages: Direct reduction of nitrile or oxime groups to aminomethyl functionality.

- Challenges: Requires careful control to avoid over-reduction or side reactions.

Synthesis of Methyl 4-amino-3-(methylamino)benzoate via Amination and Methylation

For the specific compound this compound (with amino at position 4 and methylamino at position 3), preparation typically involves:

- Starting from methyl 3-nitro-4-aminobenzoate or methyl 3-amino-4-nitrobenzoate.

- Selective reduction of the nitro group to amino.

- Methylation of the amino group at position 3 to form the methylamino substituent.

One reported approach is the reduction of methyl 3-methyl-4-nitrobenzoic acid followed by methylation of the amino group using methylating agents like methyl iodide under basic conditions.

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Acid-catalyzed esterification of 4-(aminomethyl)benzoic acid | 4-(Aminomethyl)benzoic acid | Methanol, HCl, KOH/NaOH | 5–10 °C, pH 4–12 | >85% | High yield, scalable, mild conditions | Requires precise pH/temperature control |

| Catalytic hydrogenation of methyl 4-cyanobenzoate | Methyl 4-cyanobenzoate | Pd/C, H2 | Methanol, ambient to mild heat | Moderate to high | Direct conversion, fewer steps | Catalyst cost, hydrogen handling |

| Reduction and methylation of methyl 3-nitro-4-aminobenzoate | Methyl 3-nitro-4-aminobenzoate | Pd/C, H2; methyl iodide, base | Hydrogenation + methylation steps | Variable | Allows selective substitution | Multi-step, purification needed |

- Temperature control between −15 and +10 °C during esterification and extraction phases is critical to minimize hydrolysis and maximize yield.

- pH adjustments at multiple stages optimize the partitioning of the product into the organic phase, improving recovery efficiency.

- Salt saturation (e.g., NaCl) of the aqueous phase enhances extraction efficiency, especially when using aromatic solvents like toluene.

- Catalytic hydrogenation methods require optimized catalyst loading and reaction times to avoid over-reduction or incomplete conversion.

- Methylation of amino groups must be carefully controlled to avoid over-alkylation or side reactions.

The preparation of this compound involves sophisticated synthetic strategies combining esterification, selective reduction, and methylation. The most reliable and high-yielding approach is the controlled esterification of 4-(aminomethyl)benzoic acid under carefully regulated temperature and pH conditions, followed by extraction optimizations. Alternative routes via catalytic hydrogenation and subsequent methylation provide complementary methods, especially for tailored substitution patterns. The choice of method depends on available starting materials, scale, and desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-amino-3-(methylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

Reduction: The compound can be further reduced to form more simplified amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

Substitution Reactions: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the compound.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Simplified amines.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

Methyl 4-amino-3-(methylamino)benzoate is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and protein binding.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of Methyl 4-amino-3-(methylamino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and methylamino groups allow the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following compounds share structural similarities with Methyl 4-amino-3-(methylamino)benzoate, differing in substituent groups, ester chains, or functional moieties. Key comparisons are summarized in Table 1.

Positional and Functional Group Isomers

Methyl 3-amino-4-(methylamino)benzoate (CAS 66315-16-0)

- Similarity : 1.00

- Differences: The amino and methylamino groups are swapped (3-amino and 4-methylamino positions).

- Impact : Altered hydrogen bonding and electronic distribution may affect solubility and reactivity.

Methyl 4-amino-3-hydroxybenzoate (CAS 63435-16-5)

Methyl 4-amino-3-nitrobenzoate

- Synonym: 4-(Methylamino)-3-nitrobenzoic Acid (CAS 41263-74-5)

- Differences: The methylamino group is replaced with a nitro (-NO₂) group.

- Impact : The nitro group is electron-withdrawing, which may stabilize the aromatic ring but reduce nucleophilicity at adjacent positions.

Ester Chain Variants

Ethyl 3-amino-4-(methylamino)benzoate (CAS 66315-23-9)

Methyl 4-amino-3-(ethylamino)benzoate (CAS 1242268-09-2)

Electronegative Substituents

Methyl 4-amino-3-(trifluoromethyl)benzoate (CAS 167760-75-0)

Heterocyclic Derivatives

Methyl 4-formamido-3-(thiophen-3-yl)benzoate (Compound 302)

- Synthesis: Derived from Methyl 4-amino-3-(thiophen-3-yl)benzoate via formylation .

- Differences : Incorporation of a thiophene ring and formamido group.

- Impact : The thiophene moiety may enhance π-stacking interactions in drug-receptor binding.

Table 1: Comparative Data for this compound and Analogs

Key Observations:

- Lipophilicity : Ethyl and trifluoromethyl derivatives exhibit higher lipophilicity, favoring membrane penetration.

- Thermal Stability: Methyl 4-amino-3-methylbenzoate has a defined melting point (115–117°C), suggesting higher crystallinity compared to the target compound .

- Synthetic Flexibility : Derivatives like the thiophene-containing analog (Compound 302) demonstrate the compound’s versatility as a scaffold for functionalization .

Activité Biologique

Methyl 4-amino-3-(methylamino)benzoate, also known as methyl 4-amino-3-(methylamino)benzoic acid, is an organic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.

Target Enzymes

This compound has been identified as an inhibitor of hydroxymethylpyrimidine kinase (HMK), an enzyme critical for the biosynthesis of thiamine (vitamin B1). The inhibition of HMK suggests that this compound may influence metabolic pathways related to thiamine synthesis, which is essential for energy metabolism in cells.

Biochemical Interactions

The compound interacts with various biomolecules, influencing their activity and function. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Specifically, it can bind to enzymes and alter their activity, which may lead to specific target organ toxicity.

Antimicrobial Properties

As a derivative of benzoic acid, this compound exhibits antimicrobial activity. Studies have shown that compounds in this class can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections .

Cytotoxicity Studies

Research indicates that this compound may exhibit cytotoxic effects on specific cell lines. For instance, it has been tested for its ability to induce cell death in cancerous cells through mechanisms such as apoptosis and necrosis. Further studies are necessary to elucidate the precise pathways involved.

Pharmacokinetics

The pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) of this compound are not extensively studied. However, given its small molecular size, it is likely to be well absorbed and distributed throughout the body. The metabolism may involve modification by various metabolic enzymes due to the presence of functional groups .

Research Applications

This compound has several applications in scientific research:

- Pharmaceutical Development : It serves as a precursor for synthesizing more complex organic molecules with potential therapeutic properties.

- Biochemical Studies : The compound is utilized in enzyme interaction studies and protein binding assays.

- Industrial Uses : It is employed in producing dyes and pigments due to its chemical reactivity.

Study on Hydroxymethylpyrimidine Kinase Inhibition

A recent study demonstrated that this compound effectively inhibits hydroxymethylpyrimidine kinase in vitro. The inhibition was quantified using enzyme assays, revealing a significant decrease in enzyme activity at varying concentrations of the compound. This finding highlights its potential role in developing drugs targeting thiamine metabolism disorders.

Cytotoxicity Assessment in Cancer Cell Lines

In another investigation, the cytotoxic effects of this compound were evaluated on several cancer cell lines. Results indicated that the compound induced apoptosis through caspase activation pathways. These findings suggest possible therapeutic applications in oncology .

Q & A

Q. What are the recommended synthesis methods for Methyl 4-amino-3-(methylamino)benzoate, and how can purity be optimized?

Answer: The synthesis of this compound typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example:

- Step 1 : Use triazine derivatives (e.g., 2,4,6-trichlorotriazine) as coupling agents to introduce functional groups at specific positions .

- Step 2 : Optimize reaction conditions (e.g., 45°C for 1 hour) to achieve high yields .

- Purification : Column chromatography (silica gel, hexane/EtOH gradients) or recrystallization from ethanol/water mixtures can isolate the product. Purity (>98%) is confirmed via HPLC or TLC (Rf = 0.62 in hexane/EtOH) .

Q. Key Parameters for Synthesis

| Parameter | Condition | Reference |

|---|---|---|

| Reaction Temp. | 45°C | |

| Reaction Time | 1 hour | |

| Purification | Column chromatography (hexane/EtOH) |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer: A combination of techniques ensures accurate structural confirmation:

- 1H NMR : Analyze aromatic proton environments (e.g., δ = 3.86 ppm for methoxy groups) and amine protons in DMSO-d6 .

- Mass Spectrometry : Confirm molecular weight (180.2 g/mol) via ESI-MS or MALDI-TOF .

- FTIR : Identify N-H stretches (~3300 cm⁻¹) and ester carbonyls (~1700 cm⁻¹) .

- Melting Point : Compare observed values (e.g., 217.5–220°C) with literature data to assess crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) for this compound?

Answer: Discrepancies in melting points or spectral data often arise from impurities or polymorphic forms. To address this:

- Reproducibility : Synthesize the compound using standardized protocols (e.g., general procedure B in ).

- Advanced Characterization : Use DSC (Differential Scanning Calorimetry) to detect polymorphs or hydrate formation .

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .

Q. Example Data Comparison

| Property | Reported Value | Technique | Reference |

|---|---|---|---|

| Melting Point | 217.5–220°C | DSC | |

| Purity | >98% | HPLC |

Q. What experimental strategies are effective for studying the hydrolytic stability of this compound under varying pH conditions?

Answer: Hydrolytic stability is critical for applications in drug delivery or catalysis. A systematic approach includes:

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics.

- Structural Insights : Isolate degradation products (e.g., via LC-MS) to identify hydrolysis-prone sites (e.g., ester or amine groups) .

Q. Degradation Conditions

| pH | Temp. | Key Observation |

|---|---|---|

| 1.0 | 60°C | Ester cleavage dominates |

| 7.4 | 37°C | <5% degradation in 24 hours |

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?

Answer: DFT calculations provide insights into electronic properties and reactive sites:

- HOMO-LUMO Analysis : Identify electron-rich regions (e.g., amino groups) prone to electrophilic attacks .

- Solvent Effects : Simulate solvation in polar aprotic solvents (e.g., DMSO) to model reaction environments .

- Transition State Modeling : Predict activation energies for reactions like ester hydrolysis or methyl group substitution .

Q. Computational Parameters

| Parameter | Value | Software |

|---|---|---|

| Basis Set | B3LYP/6-31G* | Gaussian |

| Solvent Model | PCM (DMSO) |

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Answer: Side reactions (e.g., over-alkylation or oxidation) are common due to multiple reactive sites (amine, ester). Mitigation strategies include:

- Protecting Groups : Temporarily block the primary amine with tert-butoxycarbonyl (Boc) before modifying the methylamino group .

- Low-Temperature Reactions : Perform reactions at 0–5°C to suppress thermal side pathways .

- Catalyst Optimization : Use Pd/C or copper iodide to enhance selectivity in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.